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Compound of Interest

Compound Name:
Ethyl N-(4-

chlorophenyl)carbamate

Cat. No.: B1219002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl N-(4-
chlorophenyl)carbamate, a compound of interest in various research and development

applications. This document outlines the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols

for acquiring such spectra.

Spectroscopic Data Summary
The following tables summarize the anticipated quantitative spectroscopic data for Ethyl N-(4-
chlorophenyl)carbamate. This data is predicted based on the analysis of structurally similar

compounds, as direct experimental spectra are not readily available in public repositories.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1219002?utm_src=pdf-interest
https://www.benchchem.com/product/b1219002?utm_src=pdf-body
https://www.benchchem.com/product/b1219002?utm_src=pdf-body
https://www.benchchem.com/product/b1219002?utm_src=pdf-body
https://www.benchchem.com/product/b1219002?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.30 Doublet 2H Ar-H (ortho to Cl)

~7.25 Doublet 2H Ar-H (meta to Cl)

~6.80 Singlet (broad) 1H N-H

4.22 Quartet 2H O-CH₂-CH₃

1.30 Triplet 3H O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~154 C=O (Carbamate)

~137 Ar-C (ipso to N)

~129 Ar-C (ipso to Cl)

~129 Ar-CH (ortho to Cl)

~120 Ar-CH (meta to Cl)

~61 O-CH₂-CH₃

~15 O-CH₂-CH₃

Table 3: Predicted IR Spectroscopic Data (Solid Phase)
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Broad N-H Stretch

~3100-3000 Medium Aromatic C-H Stretch

~2980-2850 Medium Aliphatic C-H Stretch

~1710 Strong C=O Stretch (Carbamate)

~1590, ~1490 Medium to Strong Aromatic C=C Stretch

~1230 Strong C-O Stretch

~1090 Medium C-N Stretch

~830 Strong C-Cl Stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Assignment

201/203 High [M]⁺ (Molecular Ion)

156/158 Medium [M - OCH₂CH₃]⁺

127 High [Cl-C₆H₄-NH]⁺

111/113 Medium [Cl-C₆H₄]⁺

77 Medium [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:
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Sample Preparation: Dissolve approximately 5-10 mg of Ethyl N-(4-
chlorophenyl)carbamate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters

include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good

signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

For ¹³C NMR, a proton-decoupled pulse sequence should be used to simplify the spectrum

to single peaks for each unique carbon. A wider spectral width (0-200 ppm) is necessary.

Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or

more) and a longer relaxation delay (2-5 seconds) are required.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy
Solid-State IR Spectrum Acquisition:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of Ethyl N-(4-chlorophenyl)carbamate with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

Data Processing: The final spectrum is presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum Acquisition:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation of the molecule.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Presentation: The mass spectrum is plotted as relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like Ethyl N-(4-chlorophenyl)carbamate.
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Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

To cite this document: BenchChem. [Spectroscopic Profile of Ethyl N-(4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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